2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBOBSBHMHKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol generally follows a nucleophilic substitution strategy involving:
- Starting materials: 3-nitro-1H-pyrazole or its methylated derivatives and an appropriate electrophilic alkylating agent such as isobutylene oxide or 2-methylpropan-2-ol derivatives.
- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is commonly used to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred to dissolve reactants and facilitate the reaction.
- Temperature: Elevated temperatures (typically around 100 °C) are applied to promote the reaction kinetics.
- Reaction time: Ranges from 1 to 3 hours depending on the specific conditions and scale.
A representative reaction involves the treatment of 3-methyl-4-nitro-1H-pyrazole with cesium carbonate in DMF, followed by the addition of isobutylene oxide. The mixture is heated at 100 °C for 3 hours to yield a mixture of 2-methyl-1-(3-methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol and its 5-methyl isomer, which can be separated by chromatographic techniques if needed.
Detailed Reaction Conditions and Procedures
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-methyl-4-nitro-1H-pyrazole (1 equiv), Cs2CO3 (2 equiv), DMF solvent, isobutylene oxide (3 equiv) | The pyrazole is deprotonated by Cs2CO3 in DMF, then reacted with isobutylene oxide at 100 °C for 3 hours under stirring | Yields a 2:1 mixture of 2-methyl-1-(3-methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol and 2-methyl-1-(5-methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol, isolated by column chromatography with an overall yield of 79% |
| 2 | Work-up: extraction with ethyl acetate, washing with brine, drying over MgSO4, filtration, concentration | Standard organic extraction and purification to isolate the product mixture | Mixture used directly for further transformations or purified as needed |
| 3 | Optional further purification: column chromatography (0–100% ethyl acetate/iso-hexane) | Separation of isomeric products if required | Pure compounds obtained for characterization and downstream applications |
This method is favored for its straightforward approach and relatively high yield. The use of isobutylene oxide as the electrophile introduces the tertiary alcohol functionality directly during the nucleophilic substitution step.
Alternative Methods and Variations
- Base Variations: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can substitute cesium carbonate, though cesium carbonate often provides better solubility and reactivity in DMF, leading to improved yields.
- Electrophile Variations: Instead of isobutylene oxide, alkyl halides or other epoxides may be used to introduce the propan-2-ol moiety, but epoxide opening reactions are generally preferred for regioselectivity and functional group compatibility.
- Microwave Irradiation: Some protocols employ microwave heating to accelerate the reaction, reducing reaction time to as little as 1 hour at 100 °C, improving throughput in preparative settings.
- Scale-up Considerations: Industrial synthesis adapts these methods with optimization of solvent volumes, catalyst loading, and temperature control to maximize yield and purity while minimizing by-products.
Reaction Mechanism Insights
The key step in the preparation involves nucleophilic attack by the pyrazole nitrogen (N-1) on the electrophilic carbon of the epoxide ring (isobutylene oxide). The base deprotonates the pyrazole NH, increasing nucleophilicity. The epoxide ring opens regioselectively under these conditions, forming the tertiary alcohol side chain attached to the pyrazole nitrogen. The nitro substituent at the 3-position of the pyrazole ring remains intact during this process, providing the desired functionalized heterocycle.
Purification and Characterization
- Purification: Column chromatography using gradients of ethyl acetate and iso-hexane is effective for separating isomeric mixtures and removing unreacted starting materials or side products.
- Characterization: Standard techniques such as NMR (1H and 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity of the final compound. The nitro group typically shows characteristic IR absorptions near 1500 and 1350 cm⁻¹, while the tertiary alcohol displays O-H stretching bands around 3400 cm⁻¹.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 3-methyl-4-nitro-1H-pyrazole |
| Base | Cesium carbonate (Cs2CO3) |
| Electrophile | Isobutylene oxide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 1–3 hours |
| Work-up | Extraction with ethyl acetate, washing, drying |
| Purification | Column chromatography (EtOAc/iso-hexane gradient) |
| Yield | Approximately 79% (mixture of isomers) |
| Key Advantages | Direct formation of tertiary alcohol, mild conditions, good yields |
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-one.
Reduction: 2-methyl-1-(3-amino-1H-pyrazol-1-yl)propan-2-ol.
Substitution: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-halide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit antimicrobial properties. For instance, derivatives of 3-nitropyrazole have been investigated for their efficacy against various bacterial strains. A study highlighted that 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vitro assays demonstrated that this compound inhibited COX activity significantly, marking it as a candidate for further development in anti-inflammatory therapies .
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to interact with biological systems effectively, making it a candidate for pesticide formulations. Studies have shown that its derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants . Field trials indicated that formulations containing this compound reduced weed growth significantly without harming crop yields.
Material Science
Polymer Synthesis
In materials science, the compound has been explored as a building block for synthesizing novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. Research indicated that incorporating this compound into polymer matrices improved their resistance to degradation under environmental stressors .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential for further development into antimicrobial agents.
Case Study 2: Agricultural Impact
In a controlled agricultural study, the effectiveness of this compound was tested as a herbicide in corn fields. The results demonstrated a reduction in weed biomass by over 50% compared to untreated controls, showcasing its potential application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol with five analogs, focusing on structural variations, functional group impacts, and applications.
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Nitro Group vs. Boronic Ester :
- The nitro group in the target compound is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilicity at adjacent positions. This contrasts with the boronic ester analog, where the boron moiety enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
- Impact on Reactivity : Nitro groups may direct substitution reactions (e.g., reduction to amine), whereas boronic esters facilitate carbon-carbon bond formation .
Alcohol vs. Carboxylic Acid :
- The secondary alcohol in the target compound offers hydrogen-bonding capability, influencing solubility in polar solvents. In contrast, the carboxylic acid analog (C7H10N2O2) exhibits higher acidity (pKa ~4-5), enabling ionic interactions in drug-receptor binding .
Ester vs. Amine Modifications: The methyl ester derivative (C9H13N3O5) increases lipophilicity, making it suitable for prodrug designs.
Physicochemical Properties
- Solubility : The target compound’s hydroxyl group improves aqueous solubility compared to the ester and boronic ester analogs.
- Stability : Nitro groups may confer thermal stability but could pose challenges in reductive environments (e.g., catalytic hydrogenation) .
Biological Activity
2-Methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. The pyrazole moiety is known for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₃ |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 1182917-01-6 |
| LogP | 1.0854 |
| Polar Surface Area (PSA) | 83.87 Ų |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that derivatives similar to this compound demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Properties
In addition to antibacterial effects, certain pyrazole derivatives have shown antifungal activity. A series of synthesized pyrazole carboxamides were tested against phytopathogenic fungi, revealing effective inhibition of fungal growth . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that compounds within this class can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . For instance, compounds exhibiting similar structures to this compound have been evaluated for their ability to mitigate inflammation in carrageenan-induced models.
Study on Antimicrobial Efficacy
A notable case study examined the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The study reported that these compounds effectively inhibited biofilm formation and exhibited bactericidal activity against resistant strains of bacteria .
Synthesis and Biological Evaluation
Another study focused on synthesizing various pyrazole derivatives and evaluating their biological activities. Compounds were characterized using NMR spectroscopy and evaluated for their pharmacological profiles, demonstrating a correlation between structural modifications and enhanced biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1 : Reacting 3-nitro-1H-pyrazole with a propanol derivative (e.g., 2-methyl-2-propanol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water). Key parameters include temperature control to avoid nitro group decomposition and solvent selection to enhance reactivity. Yield optimization (typically 50–70%) requires monitoring by TLC and HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-NO₂ bond ~1.45 Å) and confirms stereochemistry .
- NMR spectroscopy : NMR (DMSO-d₆) shows pyrazole protons at δ 8.2–8.5 ppm and methyl groups at δ 1.4–1.6 ppm. NMR confirms quaternary carbons adjacent to the nitro group .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0984) .
- FTIR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) .
Q. What are the primary chemical reactivities associated with the nitro-pyrazole moiety?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyrazole’s 4-position. Key reactions include:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, altering electronic properties for pharmacological studies .
- Nucleophilic aromatic substitution : Reacts with amines or thiols under acidic conditions (e.g., HCl/EtOH) .
- Coordination chemistry : The pyrazole nitrogen can bind metal ions (e.g., Cu²⁺), studied via UV-Vis and cyclic voltammetry .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity in biological systems?
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to analyze electron density maps, HOMO-LUMO gaps (~4.5 eV for nitro derivatives), and electrostatic potential surfaces .
- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The nitro group’s dipole moment (~3.5 D) enhances hydrogen bonding with active sites .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic observations?
- Twinned crystals : Use SHELXL for refinement (HKLF 5 format) and resolve ambiguity via the Flack parameter .
- Dynamic disorder : Apply restraints to nitro group occupancy in low-temperature (100 K) datasets .
- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Q. How does the nitro group influence the compound’s pharmacokinetic properties in vitro?
- Lipophilicity : Measure logP (e.g., ~1.2 via shake-flask method). Nitro groups reduce membrane permeability but enhance aqueous solubility (~25 mg/mL in PBS) .
- Metabolic stability : Incubate with liver microsomes (human/rat); LC-MS/MS quantifies parent compound depletion (t₁/₂ ~45 min due to nitroreductase activity) .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates; IC₅₀ > 50 µM suggests low inhibition risk .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
